{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical compound with the molecular formula C10H19N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of corresponding oxides or hydroxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, thiols
Major Products Formed
Oxidation: Formation of oxides or hydroxides
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine.
2-Methoxyethylamine: Another precursor used in the synthesis.
N-Methylpyrazole: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with methoxyethyl and methylamine groups. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8-10(7-11-3)9(2)13(12-8)5-6-14-4/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAARAINTMTXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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